
CB 13
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CB13 umfasst die Reaktion von 1-Naphthalenyl [4-(Pentyloxy)-1-naphthalenyl]methanon mit verschiedenen Reagenzien unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Acetonitril, Wasser und Essigsäure als Lösungsmittel in einem umkehrphasen-Hochleistungsflüssigchromatographie-Verfahren (RP-HPLC) . Die Reaktion wird typischerweise bei einer Flussrate von 1,000 ml/min mit einem Diodenarray-Detektor durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von CB13 umfasst häufig die Einkapselung in Poly(Milchsäure-co-Glycolsäure)-Nanopartikel (PLGA). Diese Methode sorgt für eine hohe Einkapselungseffizienz und eine kontrollierte Freisetzung des Wirkstoffs. Die Nanopartikel werden mit Methoden wie Lösungsmittelverdampfung (SEV), Gefrier-Trocknung (FF) und Nanopräzipitation (NPP) synthetisiert, wobei NPP am effizientesten ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CB13 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen mit CB13 sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.
Substitution: CB13 kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Starke Nukleophile wie Natriummethoxid werden oft eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Formen von CB13 sowie substituierte Derivate, abhängig von den verwendeten Reagenzien .
Wissenschaftliche Forschungsanwendungen
CB13 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung in Studien mit Cannabinoid-Rezeptor-Agonisten verwendet.
Industrie: Wird bei der Entwicklung von nanopartikulären Arzneistoffabgabesystemen eingesetzt.
Wirkmechanismus
CB13 entfaltet seine Wirkung hauptsächlich durch die Aktivierung der Cannabinoid-Rezeptoren CB1 und CB2. Es reduziert entzündungsbedingte mechanische Allodynie und thermische Hyperalgesie durch die Aktivierung peripherer CB1-Rezeptoren . Zusätzlich erzeugt CB13 reaktive Sauerstoffspezies (ROS) und induziert ER-Stress, was zum Zelltod in Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
Chemistry
CB 13 serves as a model compound in studies focused on cannabinoid receptor agonists. Researchers utilize it to explore the structure-activity relationships of cannabinoids and their interactions with the endocannabinoid system. This foundational research aids in the development of new therapeutic agents targeting cannabinoid receptors.
Biology
In biological studies, this compound has been investigated for its effects on peripheral cannabinoid receptors. Notably, it has demonstrated potential anti-inflammatory properties and pain relief mechanisms. For instance, animal studies have shown that this compound can reduce inflammation-induced mechanical allodynia and thermal hyperalgesia, indicating its role in pain management .
Medicine
This compound is being explored as a therapeutic agent for chronic pain management and cancer treatment. Research indicates that it may enhance the efficacy of existing therapies by overcoming radio-resistance in non-small cell lung cancer (NSCLC) cells through mechanisms involving reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress-induced apoptosis .
Industrial Applications
In industrial settings, this compound is utilized in the development of nanoparticle-based drug delivery systems. Its encapsulation into poly(lactic-co-glycolic acid) nanoparticles allows for controlled drug release and improved bioavailability, making it a valuable asset in pharmaceutical formulations.
Case Study 1: Analgesic Properties in Animal Models
A study evaluated the analgesic effects of this compound in mice models. The findings revealed that this compound produced peripherally mediated analgesia without significant central side effects, suggesting its potential as a safer alternative for pain relief therapies .
Case Study 2: Overcoming Radio-resistance in NSCLC
Research published in Nature demonstrated that this compound could induce apoptosis in NSCLC cells by activating ER stress pathways. The study utilized assays to measure cell viability and apoptosis markers, indicating that this compound effectively reduced cell survival rates in resistant cancer cell lines .
Wirkmechanismus
CB13 exerts its effects primarily through activation of the cannabinoid receptors CB1 and CB2. It reduces inflammation-induced mechanical allodynia and thermal hyperalgesia by activating peripheral CB1 receptors . Additionally, CB13 generates reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CB82: Ein weiterer Cannabinoid-Rezeptor-Agonist mit ähnlichen Eigenschaften, aber unterschiedlichen molekularen Zielstrukturen.
CB91: Bekannt für seine immunmodulatorischen und entzündungshemmenden Wirkungen.
Einzigartigkeit
CB13 ist einzigartig aufgrund seiner schlechten Penetration der Blut-Hirn-Schranke, die seine zentralen Wirkungen begrenzt und es zu einem vielversprechenden Kandidaten für die gezielte Ansteuerung peripherer Cannabinoid-Rezeptoren macht, ohne zentrale Nebenwirkungen zu verursachen .
Biologische Aktivität
CB-13 is a synthetic cannabinoid agonist that has garnered attention for its potential therapeutic applications, particularly in pain management. This compound selectively activates peripheral cannabinoid receptors (CB1), which are implicated in modulating nociceptive pathways. Recent studies have explored its biological activity, focusing on its analgesic effects and the mechanisms underlying these effects.
Analgesic Effects
CB-13 has been shown to produce significant analgesic effects in various preclinical models. Key findings include:
- Reduction of Mechanical Allodynia : In cultured mouse dorsal root ganglion (DRG) neurons, CB-13 effectively reduced inflammation-induced mechanical allodynia through a peripheral CB1 receptor-dependent mechanism .
- Thermal Hyperalgesia Relief : The compound also alleviated inflammatory thermal hyperalgesia, indicating its potential utility in treating pain associated with inflammatory conditions .
Mechanistic Insights
The analgesic action of CB-13 can be attributed to several cellular mechanisms:
- TRPV1 Sensitization Reduction : CB-13 decreased TRPV1 sensitization and neuronal hyperexcitability induced by inflammatory mediators like prostaglandin E2. This suggests that CB-13 may counteract the sensitization processes that contribute to chronic pain states .
Dosing Studies
Research indicates that the dosing regimen significantly influences the outcomes associated with CB-13:
- Acute vs. Repeated Dosing : Acute administration of CB-13 at doses around 10-fold the effective dose for reducing allodynia did not produce central nervous system (CNS) effects. However, repeated dosing led to analgesic tolerance and signs of central receptor engagement, including catalepsy and altered body temperature regulation .
Tolerance and Dependence
Repeated administration of CB-13 raises concerns regarding tolerance and dependence:
- Development of Tolerance : Animals exhibited reduced responsiveness to analgesic effects with repeated dosing, highlighting a potential for developing tolerance .
- CNS Activity Induction : Signs of CNS activity emerged with chronic dosing, necessitating caution in therapeutic applications to avoid unwanted CNS side effects .
Case Studies and Research Findings
Several studies have provided valuable insights into the biological activity of CB-13. Below is a summary table highlighting key research findings:
Eigenschaften
IUPAC Name |
naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUMDJRTAFBISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430920 | |
Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432047-72-8 | |
Record name | CRA 13 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432047-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CB-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432047728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Naphthalen-1-yl)[4-(pentyloxy)naphthalen-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CB-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XRJ6055XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CB-13?
A1: CB-13 acts as an agonist of both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). [, , ]
Q2: What are some downstream effects observed after CB-13 administration?
A3: CB-13 has been shown to reduce inflammation-induced mechanical allodynia and thermal hyperalgesia. [] It also attenuates hypertrophy in neonatal rat cardiomyocytes by activating AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling. [, ]
Q3: What is the molecular formula and weight of CB-13?
A3: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from the chemical name, 1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone.
Q4: Is there any spectroscopic data available for CB-13?
A5: The research papers focus on the biological activity of CB-13 and do not provide detailed spectroscopic characterization. [, , ]
Q5: Are there studies evaluating the material compatibility of CB-13?
A5: The provided research primarily explores the biological effects of CB-13 and does not focus on its compatibility with various materials.
Q6: Is there information on the catalytic properties of CB-13?
A6: The research papers do not mention any catalytic properties of CB-13.
Q7: Have computational methods been employed to study CB-13?
A7: No computational studies are mentioned in the provided research abstracts.
Q8: What is known about the structure-activity relationship (SAR) of CB-13?
A9: While specific SAR data is not detailed, research indicates that structural modifications impacting CB1 and CB2 receptor binding could influence the compound's activity and selectivity. [, ]
Q9: How stable is CB-13 under various conditions?
A9: The research does not elaborate on the stability of CB-13 under different environmental conditions.
Q10: What is known about the pharmacokinetics (PK) of CB-13?
A12: Limited information on the PK profile of CB-13 is available. Research indicates that repeated dosing can increase CNS exposure, suggesting potential accumulation or altered metabolism. []
Q11: What is the efficacy of CB-13 in vitro and in vivo?
A13: In vitro, CB-13 reduces TRPV1 sensitization and neuronal hyperexcitability in cultured mouse dorsal root ganglion (DRG) neurons. [] In vivo, it demonstrates analgesic effects in a mouse model of inflammatory pain. [] It has also shown promise in reducing cardiac myocyte hypertrophy in a rat model. [, ]
Q12: Are there known resistance mechanisms associated with CB-13?
A12: The provided research does not discuss any resistance mechanisms specific to CB-13.
Q13: What is the toxicological profile of CB-13?
A15: While specific toxicological data is limited, research highlights the potential for abuse and dependence associated with CB-13, especially with repeated use. [, ]
Q14: What drug delivery strategies are being considered for CB-13?
A16: Researchers are exploring the use of poly(lactic-co-glycolic acid) nanoparticles (NPs) as potential carriers for oral delivery of CB-13. [, ]
Q15: Are there any known biomarkers associated with CB-13 efficacy or toxicity?
A15: The research papers do not identify specific biomarkers for CB-13.
Q16: What analytical methods are used to detect and quantify CB-13?
A18: Researchers employed reversed-phase high-performance liquid chromatography (RP-HPLC) to measure CB-13 concentrations in nanoparticle formulations. [] On-site drug-testing devices designed for synthetic cannabinoids have also been investigated. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.